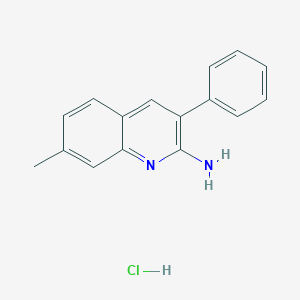
2-Amino-7-methyl-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-7-methyl-3-phenylquinoline hydrochloride involves several steps. One common method includes the reaction of 7-methyl-3-phenylquinoline with an amine source under specific conditions to introduce the amino group at the 2-position . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
2-Amino-7-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Amino-7-methyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Amino-7-methyl-3-phenylquinoline hydrochloride is unique due to its specific structure and functional groups. Similar compounds include:
2-Aminoquinoline: Lacks the methyl and phenyl groups, resulting in different chemical properties.
7-Methylquinoline: Lacks the amino and phenyl groups, leading to different reactivity.
3-Phenylquinoline: Lacks the amino and methyl groups, affecting its biological activity.
Properties
CAS No. |
1170842-23-5 |
|---|---|
Molecular Formula |
C16H15ClN2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
7-methyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(17)18-15(13)9-11;/h2-10H,1H3,(H2,17,18);1H |
InChI Key |
DXDULVWPPFGNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















